molecular formula C10H13FN2O5S2 B2358010 2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride CAS No. 2094596-08-2

2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride

Cat. No.: B2358010
CAS No.: 2094596-08-2
M. Wt: 324.34
InChI Key: ZUKWFRTYROGYBG-UHFFFAOYSA-N
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Description

2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride is a complex organic compound that features a thiazole ring, a sulfonyl fluoride group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The oxolane moiety can be introduced through a nucleophilic substitution reaction, where an oxolane derivative reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride involves its interaction with biological molecules. The sulfonyl fluoride group can react with nucleophilic sites in proteins, such as the hydroxyl group of serine residues, leading to the inhibition of enzyme activity. This covalent modification can disrupt the enzyme’s function, making the compound a potential inhibitor of serine proteases and other enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.

    2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.

    2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonate ester: Features a sulfonate ester group instead of sulfonyl fluoride.

Uniqueness

The presence of the sulfonyl fluoride group in 2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride makes it unique compared to its analogs. This group is highly reactive towards nucleophiles, making the compound a potent inhibitor of enzymes that contain nucleophilic residues. This reactivity is not as pronounced in the sulfonyl chloride, sulfonamide, or sulfonate ester analogs .

Properties

IUPAC Name

2-[[2-(oxolan-2-ylmethoxy)acetyl]amino]-1,3-thiazole-5-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5S2/c11-20(15,16)9-4-12-10(19-9)13-8(14)6-17-5-7-2-1-3-18-7/h4,7H,1-3,5-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKWFRTYROGYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC(=O)NC2=NC=C(S2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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